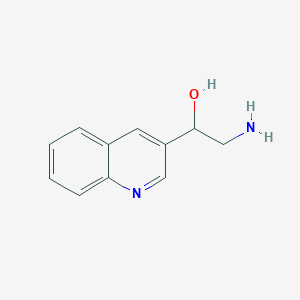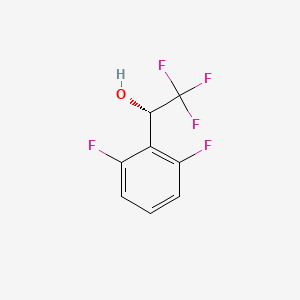
1-(Azidomethyl)-4-fluoro-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azidomethyl)-4-fluoro-2-methylbenzene is an organic compound that features an azide group attached to a benzene ring substituted with a fluorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-4-fluoro-2-methylbenzene typically involves the introduction of the azide group into a pre-existing benzene ring structure. One common method is the nucleophilic substitution reaction where a halomethyl derivative of the benzene ring is reacted with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potentially explosive nature of azide compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Azidomethyl)-4-fluoro-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium azide in DMF or DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazoles.
Reduction: Corresponding amines.
Applications De Recherche Scientifique
1-(Azidomethyl)-4-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Azidomethyl)-4-fluoro-2-methylbenzene primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photochemical activation, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new chemical bonds and functional groups. This reactivity is exploited in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Another azide-containing compound with high energetic properties.
1-(Azidoethyl)-5H-tetrazole: Similar in structure but with an ethyl group instead of a methyl group.
1-(Azidopropyl)-5H-tetrazole: Contains a propyl group, offering different reactivity and properties.
Uniqueness
1-(Azidomethyl)-4-fluoro-2-methylbenzene is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. The fluorine atom can influence the electronic properties of the compound, making it more reactive in certain chemical reactions. Additionally, the methyl group can provide steric hindrance, affecting the compound’s reactivity and selectivity in various transformations.
Propriétés
Formule moléculaire |
C8H8FN3 |
|---|---|
Poids moléculaire |
165.17 g/mol |
Nom IUPAC |
1-(azidomethyl)-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H8FN3/c1-6-4-8(9)3-2-7(6)5-11-12-10/h2-4H,5H2,1H3 |
Clé InChI |
OFENTBDMZJBJLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


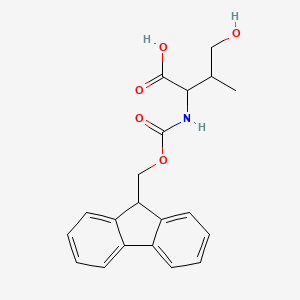
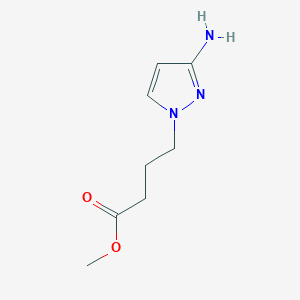
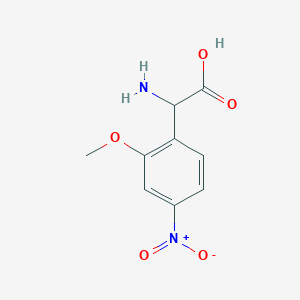

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)
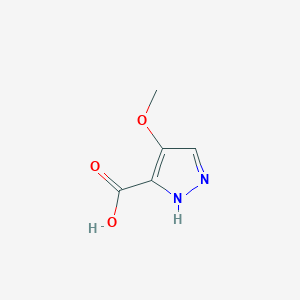
![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)
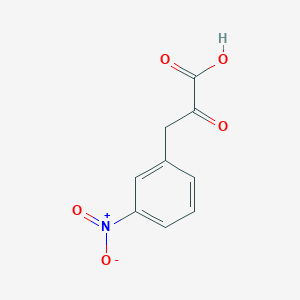
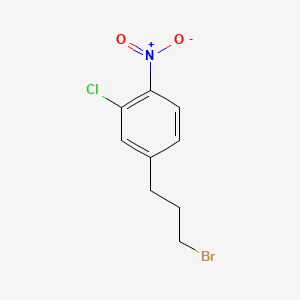
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)

